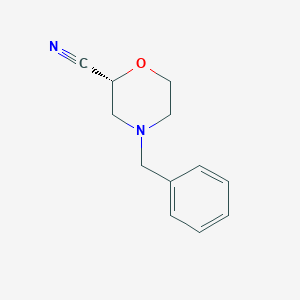

(R)-4-Benzylmorpholine-2-carbonitrile

Description

Significance of Morpholine (B109124) Heterocycles in Contemporary Organic Synthesis

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly valued scaffold in medicinal chemistry and organic synthesis. protheragen.aiapolloscientific.co.uk Its structure is not only found in numerous bioactive molecules and approved pharmaceutical drugs but is also frequently incorporated by medicinal chemists to enhance the properties of new drug candidates. apolloscientific.co.ukbanglajol.info The morpholine moiety is considered a "privileged" structure due to several advantageous characteristics. apolloscientific.co.uk

These advantages include favorable physicochemical properties, such as improving the aqueous solubility and metabolic stability of a parent molecule. nih.gov The presence of the ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine provides a basic handle, both of which can facilitate crucial interactions with biological targets like enzymes and receptors. apolloscientific.co.uknih.gov Consequently, the morpholine ring is a versatile and readily accessible building block, used to construct a wide array of compounds with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. protheragen.ainih.gov

The Importance of Chirality in Morpholine Derivatives

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design and development. sigmaaldrich.com Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer (non-superimposable mirror image) of a chiral drug. sigmaaldrich.comnih.gov This selective interaction can lead to significant differences in the pharmacological, metabolic, and toxicological profiles of the enantiomers. sigmaaldrich.com

In the context of morpholine derivatives, the introduction of a stereocenter can profoundly influence biological activity. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or in some cases, responsible for undesirable side effects. nih.gov Therefore, the ability to synthesize enantiomerically pure morpholine derivatives is crucial. nih.gov The development of stereoselective synthetic methods allows for the production of a single, desired enantiomer, ensuring the optimization of therapeutic efficacy and safety. nih.gov Such syntheses are a key focus in modern pharmaceutical research, moving away from racemic mixtures to single-enantiomer drugs. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2R)-4-benzylmorpholine-2-carbonitrile |

InChI |

InChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 |

InChI Key |

NAWYNSSXFPEQKE-LBPRGKRZSA-N |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)C#N |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Stereochemical Considerations in R 4 Benzylmorpholine 2 Carbonitrile Synthesis

Principles of Asymmetric Synthesis Applied to Morpholine (B109124) Scaffolds

Asymmetric synthesis aims to generate a specific stereoisomer from a prochiral substrate. For morpholine scaffolds, the main challenge lies in controlling the stereochemistry at the C-2 and/or C-3 positions. The primary strategies involve the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst. The synthesis of 2-substituted chiral morpholines, where the stereocenter is adjacent to the ring oxygen, is considered particularly challenging due to the congested environment and the electron-rich nature of the synthetic precursors, which can lead to low reactivity. nih.gov

General approaches for the asymmetric synthesis of chiral morpholines can be classified based on when the key stereocenter is established researchgate.netresearchgate.net:

Formation of the stereocenter before cyclization: A chiral building block, often derived from a natural source like an amino acid, is used as the starting material. The inherent chirality directs the formation of the subsequent heterocyclic ring.

Formation of the stereocenter during cyclization: An achiral precursor undergoes a ring-closing reaction catalyzed by a chiral agent, such as in metal-catalyzed allylic substitution or organocatalyzed intramolecular aza-Michael additions. researchgate.net

Formation of the stereocenter after cyclization: A pre-formed, prochiral morpholine derivative (e.g., a dehydromorpholine) undergoes an enantioselective transformation, such as asymmetric hydrogenation, to install the stereocenter. nih.gov This "after cyclization" method is highly efficient and atom-economical. nih.gov

Enantioselective Control Strategies for 2-Substituted Morpholines

A powerful and modern strategy for establishing the C-2 stereocenter in morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.gov This method exemplifies the "after cyclization" approach, where a double bond in the morpholine ring is selectively reduced to create the chiral center with high enantiopurity.

Research has demonstrated that a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle is highly effective for this transformation. rsc.org This catalytic system can deliver a variety of 2-substituted chiral morpholines in nearly quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). researchgate.netrsc.org The reaction involves the hydrogenation of an N-acyl dehydromorpholine precursor, where the acyl group helps activate the substrate for the reaction. nih.gov

The versatility of this method allows for the synthesis of morpholines with diverse substituents at the 2-position, which could then be chemically elaborated to the desired carbonitrile functionality of the target molecule.

| Substrate Precursor (N-Acyl-2-substituted-dehydromorpholine) | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| 2-Phenyl | SKP-Rh Complex | >99 | 92 | researchgate.net |

| 2-(4-Fluorophenyl) | SKP-Rh Complex | >99 | 93 | researchgate.net |

| 2-(4-Trifluoromethylphenyl) | SKP-Rh Complex | >99 | 94 | researchgate.net |

| 2-(2-Naphthyl) | SKP-Rh Complex | >99 | 93 | researchgate.net |

| 2-Cyclohexyl | SKP-Rh Complex | >99 | 99 | researchgate.net |

Chiral Resolution Techniques for Morpholine Carboxylates and Related Intermediates

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of a key intermediate, followed by its separation into individual enantiomers through chiral resolution. For the synthesis of (R)-4-Benzylmorpholine-2-carbonitrile, a logical precursor is the corresponding carboxylic acid or its ester, (R,S)-4-Benzylmorpholine-2-carboxylic acid or its ester derivative. This racemic intermediate can be resolved using several established techniques.

Enzyme-catalyzed kinetic resolution is a highly efficient and selective method for separating enantiomers. This technique leverages the stereospecificity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched.

A pertinent example is the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net In this process, a lipase (B570770) enzyme is used to selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid. The (R)-ester, which is the precursor for this compound, is left largely unreacted. researchgate.net This method is highly effective, affording both the desired (R)-ester and the by-product (S)-acid with exceptional enantiomeric purity. researchgate.net

| Substrate | Enzyme | Products | Yield | Enantiomeric Excess (% ee) | Reference |

| Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | (R)-n-butyl 4-benzylmorpholine-2-carboxylate | 94% | >99% | researchgate.net |

| (S)-4-benzylmorpholine-2-carboxylic acid | 97% | >99% | researchgate.net |

The classical and most common method for chiral resolution involves the formation of diastereomeric salts. wikipedia.org This technique is particularly applicable to racemic carboxylic acids, such as (R,S)-4-Benzylmorpholine-2-carboxylic acid. The process involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. libretexts.org This reaction produces a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base).

Because diastereomers have different physical properties, including solubility, they can be separated by conventional methods like fractional crystallization. libretexts.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution first. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt and regenerate the enantiomerically pure carboxylic acid. wikipedia.org The chiral resolving agent can often be recovered and reused. The choice of resolving agent and solvent is crucial for efficient separation and is often determined empirically. wikipedia.org

| Resolving Agent Type | Examples | Resolves | Reference |

| Chiral Bases | Brucine, Strychnine, Quinine, (S)-1-Phenylethanamine | Racemic Acids | libretexts.orglibretexts.org |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases | libretexts.org |

Reactivity and Derivatization of R 4 Benzylmorpholine 2 Carbonitrile

Transformations of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.

The hydrolysis of the nitrile group in (R)-4-Benzylmorpholine-2-carbonitrile provides a direct route to the corresponding carboxylic acid, (R)-4-benzylmorpholine-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

Reaction Scheme: Hydrolysis of this compound

| Starting Material | Reagents and Conditions | Product |

|---|

This conversion is fundamental for accessing derivatives such as esters, amides, and acid chlorides, further expanding the synthetic utility of the parent molecule.

The nitrile group can be readily reduced to a primary amine, yielding ((R)-4-benzylmorpholin-2-yl)methanamine. This transformation is crucial for introducing a basic amino-methyl substituent and for creating building blocks for further elaboration. Several reducing agents are effective for this purpose. libretexts.org Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium is a common and efficient method. wikipedia.org Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) can achieve this reduction. libretexts.orgwikipedia.org

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | General Conditions | Product |

|---|---|---|

| H₂ / Raney Nickel | High pressure, elevated temperature | ((R)-4-Benzylmorpholin-2-yl)methanamine |

| H₂ / Pd or Pt | Elevated pressure and temperature | ((R)-4-Benzylmorpholin-2-yl)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. Aqueous workup | ((R)-4-Benzylmorpholin-2-yl)methanamine |

The choice of reagent can be influenced by the presence of other functional groups within the molecule to ensure chemoselectivity. nih.govorganic-chemistry.org

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, particularly organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This addition leads to an intermediate imine salt, which upon acidic hydrolysis yields a ketone. This provides a method for attaching various alkyl or aryl groups to the carbon framework adjacent to the morpholine (B109124) ring. richmond.edu

The nitrile group can also participate in cycloaddition reactions. For instance, in [4+2] cycloadditions (Diels-Alder reactions), nitriles can act as dienophiles, particularly when activated by electron-withdrawing groups, reacting with dienes to form heterocyclic products. mdpi.comnih.gov Similarly, in [3+2] cycloadditions, the nitrile can react with 1,3-dipoles like azides or nitrile oxides to construct five-membered heterocyclic rings.

Modifications of the Morpholine Ring System

The morpholine ring itself is a stable heterocyclic system but can be modified under certain conditions. The most common transformation involving the N-benzyl group is its removal through catalytic hydrogenolysis. This debenzylation reaction typically employs hydrogen gas and a palladium catalyst (e.g., Pd/C) and results in the formation of the secondary amine, (R)-morpholine-2-carbonitrile. This deprotection step is often used to introduce alternative substituents on the nitrogen atom. The morpholine moiety is a key pharmacophore in medicinal chemistry due to its favorable physicochemical and metabolic properties. researchgate.netnih.gov

Reactivity at the Benzyl (B1604629) Position

The methylene (B1212753) group (–CH₂–) of the benzyl substituent is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical. This allows for selective functionalization, such as benzylic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions.

As mentioned previously, the C-N bond of the benzyl group is susceptible to cleavage by catalytic hydrogenolysis. This reaction is not only a method for modifying the morpholine ring but also a key reaction involving the benzyl position.

Regioselective and Stereoselective Functionalization

This compound possesses multiple sites for potential reactions, making regioselectivity a key consideration in its derivatization.

Nitrile Group vs. Ring System: The nitrile group is generally more reactive towards nucleophiles and reducing agents than the morpholine or benzene (B151609) rings.

Benzylic Position vs. Aromatic Ring: Radical reactions will preferentially occur at the benzylic position over the aromatic ring C-H bonds. Electrophilic aromatic substitution would occur on the phenyl ring, directed by the electron-donating nature of the alkyl substituent.

The molecule contains a chiral center at the C2 position of the morpholine ring, which is in the (R)-configuration. This existing stereocenter can influence the stereochemical outcome of subsequent reactions that generate new chiral centers. For example, in the case of nucleophilic addition to the nitrile or functionalization of the carbon alpha to the nitrile, the existing (R)-stereocenter can direct the approach of reagents, potentially leading to diastereoselective formation of one stereoisomer over the other. This principle is fundamental in asymmetric synthesis for building complex chiral molecules.

Applications of R 4 Benzylmorpholine 2 Carbonitrile and Its Chiral Derivatives in Synthetic Chemistry

Utilization as Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds incorporated into a larger molecule, transferring their stereochemistry to the final product. (R)-4-Benzylmorpholine-2-carbonitrile, with its defined stereocenter, serves as a valuable synthon for constructing complex chiral molecules. The nitrile group is a versatile functional handle that can be transformed into various other functionalities, such as amines, carboxylic acids, or ketones, providing a pathway to diverse chemical entities while retaining the core chiral morpholine (B109124) structure.

The primary application in this context involves leveraging the inherent chirality of the molecule to synthesize target molecules with a high degree of stereochemical purity. Synthetic chemists can utilize this compound as a starting point to avoid otherwise complex asymmetric syntheses or chiral resolutions.

Role as Chiral Auxiliaries and Catalysts in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. While specific studies detailing the use of this compound as a chiral auxiliary are limited, its structural motifs are analogous to other well-known auxiliaries. In principle, the benzylmorpholine moiety could be attached to a prochiral substrate to direct reactions such as alkylations or aldol (B89426) additions. After the desired stereoselective transformation, the auxiliary would be cleaved and could potentially be recovered.

Intermediates in the Synthesis of Complex Organic Molecules

The structure of this compound makes it a suitable intermediate for the synthesis of more elaborate molecules, particularly those of pharmaceutical interest.

Precursors for Enantiopure Amino Acids and Amino Alcohols

The nitrile functionality at the C-2 position, adjacent to the morpholine nitrogen, is a key feature that allows this compound to serve as a precursor to alpha-amino acids and beta-amino alcohols.

Amino Acid Synthesis: Hydrolysis of the nitrile group under acidic or basic conditions would yield a carboxylic acid, resulting in a substituted morpholine-2-carboxylic acid, which is a cyclic, non-proteinogenic amino acid.

Amino Alcohol Synthesis: Reduction of the nitrile group, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would produce a primary amine. The resulting (R)-4-benzyl-2-(aminomethyl)morpholine is a chiral 1,2-amino alcohol derivative.

Table 1: Potential Transformations to Amino Acid and Amino Alcohol Precursors

| Starting Material | Reagent/Condition | Product Type | Potential Intermediate |

| This compound | H₃O⁺ / Heat | Chiral Amino Acid | (R)-4-Benzylmorpholine-2-carboxylic acid |

| This compound | 1. LiAlH₄ 2. H₂O | Chiral Amino Alcohol | (R)-(4-Benzylmorpholin-2-yl)methanamine |

Scaffold for Diversely Substituted Heterocyclic Systems

The morpholine ring is a common scaffold in medicinal chemistry. This compound can be used to generate libraries of diversely substituted heterocyclic compounds. The nitrile group can participate in cycloaddition reactions or be used as a handle to introduce other ring systems. For instance, it can react with azides to form tetrazoles or with other reagents to construct fused heterocyclic systems, all while maintaining the chiral integrity of the morpholine core.

Use in the Synthesis of Pharmaceutical Precursors and Analogs

The morpholine moiety is present in a number of approved drugs. The ability to start with an enantiomerically pure building block like this compound is highly advantageous in drug discovery and development. It allows for the synthesis of single-enantiomer pharmaceutical candidates, which is often a regulatory requirement. By modifying the nitrile group and potentially the benzyl (B1604629) group, chemists can create a wide array of analogs of known drugs or novel compounds for screening purposes. For example, the synthesis of morpholine-containing compounds as kinase inhibitors or CNS-acting agents could benefit from such a chiral precursor.

Medicinal Chemistry Relevance of the Chiral 4 Benzylmorpholine Scaffold

Morpholine (B109124) as a Privileged Structure in Drug Design

The morpholine ring is a six-membered saturated heterocycle containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. jchemrev.com In medicinal chemistry, it is widely regarded as a "privileged structure," a concept describing a molecular scaffold that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.govresearchgate.net This versatility stems from a combination of favorable physicochemical properties, metabolic stability, and the ability to engage in specific interactions with biological macromolecules. sci-hub.se The incorporation of the morpholine moiety into drug candidates is a common strategy to enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Structural Roles and Interactions with Biological Targets

The morpholine scaffold can play several crucial roles in the interaction between a drug molecule and its biological target. Its structural and electronic features allow it to participate in various non-covalent interactions that are fundamental for molecular recognition.

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors like the amide protons of a protein's backbone or the side chains of amino acids such as asparagine, glutamine, or tyrosine. acs.orgresearchgate.net This is exemplified in many kinase inhibitors where the morpholine oxygen interacts with hinge region residues in the ATP-binding site. acs.org

Hydrophobic Interactions: Despite the presence of two heteroatoms, the chair-like conformation of the morpholine ring presents hydrophobic faces that can engage in favorable van der Waals or hydrophobic interactions with nonpolar pockets of a biological target. acs.orgresearchgate.net

Scaffolding Function: The morpholine ring can serve as a rigid or semi-rigid scaffold, pre-organizing appended functional groups in a specific spatial orientation. acs.orgnih.gov This precise positioning can maximize interactions with the target protein, thereby increasing binding affinity and selectivity.

Pharmacophore Component: In many bioactive molecules, the morpholine ring itself is an essential part of the pharmacophore—the ensemble of steric and electronic features necessary for biological activity. It can bestow selective affinity for a wide range of receptors and is often an integral component for certain enzyme active-site inhibitors. researchgate.netnih.gov

The introduction of chirality, as seen in (R)-4-Benzylmorpholine-2-carbonitrile, adds a critical layer of three-dimensional complexity. The specific stereochemistry at the chiral centers dictates the precise orientation of the substituents on the morpholine ring. This stereospecificity is often crucial for differentiating between receptor subtypes or enzyme isoforms, as the chiral environment of a protein's binding site will preferentially interact with one enantiomer over the other. nih.gov

Influence on Pharmacokinetic and Pharmacodynamic Properties in Molecular Design

The integration of a morpholine moiety into a molecular structure can profoundly and beneficially influence its drug-like properties, impacting both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). researchgate.net

Aqueous Solubility: The morpholine nitrogen is weakly basic (pKa of morpholine is ~8.5), allowing for protonation at physiological pH. acs.orgnih.gov This, combined with the polar ether oxygen, generally enhances the aqueous solubility of the parent molecule, which is a critical factor for oral absorption and formulation.

Membrane Permeability: The morpholine scaffold strikes a balance between hydrophilicity and lipophilicity, which is essential for passive diffusion across biological membranes, including the blood-brain barrier. researchgate.netnih.gov This makes it a valuable component in the design of centrally active agents. acs.org

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to other nitrogen-containing heterocycles. acs.org Its incorporation can block metabolically labile sites in a molecule, leading to an improved metabolic profile, reduced clearance, and a longer half-life in the body. nih.gov For instance, replacing a more easily oxidized piperidine (B6355638) ring with a morpholine can improve CYP450 liability. nih.gov

Pharmacodynamics: From a pharmacodynamic perspective, the structural and electronic contributions of the morpholine ring can lead to enhanced potency and selectivity. By acting as a hydrogen bond acceptor or as a rigid scaffold to correctly position other interacting groups, it can significantly improve the binding affinity of a molecule for its target. nih.govijprems.com

The following table summarizes the key influences of the morpholine scaffold on molecular properties in drug design.

| Property | Influence of Morpholine Scaffold | Rationale |

| Aqueous Solubility | Generally Increased | The basic nitrogen can be protonated, and the ether oxygen is polar. acs.orgnih.gov |

| Lipophilicity | Modulated | Provides a balance between polar and nonpolar characteristics. nih.gov |

| Metabolic Stability | Often Improved | Ring is generally stable to oxidative metabolism (e.g., by CYP enzymes). acs.org |

| Membrane Permeability | Favorable | Balanced physicochemical properties facilitate passage across membranes. researchgate.netnih.gov |

| Target Binding | Enhanced Potency & Selectivity | Acts as H-bond acceptor and rigid scaffold to optimize interactions. nih.govacs.org |

| Bioavailability | Generally Improved | A consequence of improved solubility, stability, and permeability. sci-hub.se |

Rational Design and Synthesis of Morpholine-Containing Bioactive Molecules

The rational design of bioactive molecules containing the morpholine scaffold leverages the advantageous properties described above. The process often involves using morpholine as a bioisosteric replacement for other cyclic amines (like piperidine or piperazine) to improve metabolic stability or solubility. nih.gov Structure-activity relationship (SAR) studies frequently explore the substitution of a morpholine ring to enhance activity or selectivity. sci-hub.se

The synthesis of morpholine derivatives is well-established, making it an accessible building block for medicinal chemists. researchgate.netnih.gov Numerous synthetic strategies exist, often starting from readily available precursors. For chiral derivatives like this compound, stereocontrolled synthesis is paramount. Common approaches to achieve this include:

Synthesis from Chiral Amino Alcohols: One of the most direct methods involves the cyclization of enantiomerically pure β-amino alcohols. These precursors, often derived from the chiral pool (e.g., from amino acids), can be cyclized through various methods, such as reaction with a two-carbon electrophile. researchgate.net

Electrophile-Induced Cyclization: Chiral N-allyl-β-amino alcohols can undergo diastereoselective cyclization when treated with an electrophile like bromine. This reaction proceeds through a bromonium ion intermediate to form the substituted chiral morpholine ring system. banglajol.info

Asymmetric Synthesis: Modern synthetic methods allow for the de novo asymmetric synthesis of the morpholine core, providing access to a wide range of enantiomerically pure derivatives.

The specific synthesis of this compound would require a strategy that establishes the (R) stereochemistry at the C2 position while incorporating the nitrile and benzyl (B1604629) groups at the appropriate locations.

Mechanistic Studies of Interactions between Chiral Morpholine Derivatives and Biological Systems

Mechanistic studies aim to elucidate how chiral morpholine-containing molecules exert their biological effects at a molecular level. This involves understanding their interactions with enzymes and receptors, often through techniques like X-ray crystallography, molecular docking, and kinetic analysis.

Enzyme Inhibition Mechanisms: Many morpholine-containing drugs function as enzyme inhibitors. The morpholine moiety can contribute to inhibition in several ways:

Direct Active Site Interaction: The morpholine ring can fit directly into the enzyme's active site. For example, in PI3K kinase inhibitors, a morpholine ring often occupies the ATP-binding pocket, with its oxygen atom forming a crucial hydrogen bond with the "hinge" region of the enzyme. acs.org

Positioning of Key Functional Groups: The chiral morpholine scaffold can act as a rigid platform that orients other parts of the inhibitor for optimal interaction. In inhibitors of β-secretase (BACE-1), a key enzyme in Alzheimer's disease, the morpholine ring has been used to correctly position amidino groups to interact with the catalytic aspartic acid residues (Asp32 and Asp228) in the active site. nih.gov

Allosteric Modulation: In some cases, a molecule may bind to a site other than the active site (an allosteric site), inducing a conformational change in the enzyme that reduces its activity. The specific shape and chirality of a morpholine derivative can be critical for selective binding to such allosteric pockets.

Receptor Modulation Principles: For drugs that target receptors (e.g., G-protein coupled receptors or ion channels), chiral morpholine derivatives often act as either agonists or antagonists.

Pharmacophore Mimicry: Morpholine derivatives can be designed to mimic the structure of endogenous ligands. acs.orgnih.gov For instance, certain morpholine-containing compounds are structurally similar to neurotransmitters and can therefore interact with their corresponding receptors in the central nervous system.

Dual Binding Site Inhibition: In complex enzymes like acetylcholinesterase (AChE), which has a catalytic active site (CAS) and a peripheral anionic site (PAS), morpholine derivatives can be designed to span both sites. In novel quinoline (B57606) derivatives bearing a morpholine moiety, the quinoline ring was found to interact with the PAS while the other end of the molecule interacted with the CAS, demonstrating a dual binding mechanism. mdpi.com

The following table provides examples of morpholine derivatives and their interactions with biological systems.

| Compound Class | Biological Target | Role of Chiral Morpholine Scaffold | Mechanism of Action |

| Morpholino-pyrimidines | PI3K Kinase | Direct interaction with the ATP-binding site. acs.org | The morpholine oxygen forms a key hydrogen bond with the hinge region (e.g., Val882), inhibiting kinase activity. acs.org |

| 1,4-Oxazin-3-amines | BACE-1 | Scaffolding to orient key interacting groups. nih.gov | The morpholine ring positions the amidino group to interact with catalytic aspartate residues (Asp32, Asp228). nih.gov |

| Reboxetine | Norepinephrine (B1679862) Transporter | Mimics endogenous ligand; specific stereochemistry is crucial for binding. | (S,S)-enantiomer selectively inhibits norepinephrine reuptake. |

| Morpholine-bearing Quinoline Derivatives | Acetylcholinesterase (AChE) | Acts as a linker and interacts with the binding gorge. mdpi.com | Binds to both the catalytic and peripheral anionic sites of the enzyme. mdpi.com |

Emerging Trends and Future Research Directions

Novel Catalytic Systems for Asymmetric Morpholine (B109124) Synthesis

The enantioselective synthesis of 2-substituted morpholines is a critical area of research, as the stereochemistry at this position often dictates biological activity. nih.govrsc.org Traditional methods for preparing chiral morpholines have often relied on stoichiometric chiral auxiliaries or the use of substrates from the chiral pool. nih.gov However, the development of catalytic asymmetric methods is paramount for efficiency and atom economy. nih.gov

Recent advancements have seen the rise of novel catalytic systems that offer high enantioselectivity and yields in the synthesis of chiral morpholines. These can be broadly categorized into metal-based catalysis and organocatalysis.

Rhodium-Catalyzed Asymmetric Hydrogenation: A significant breakthrough has been the use of rhodium complexes with chiral bisphosphine ligands for the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.orgthieme-connect.com For instance, complexes of rhodium with ligands such as SKP have demonstrated excellent enantioselectivities (up to 99% ee) and quantitative yields in the synthesis of various 2-substituted chiral morpholines. nih.govthieme-connect.com This "after cyclization" strategy, where the chiral center is introduced on a pre-formed heterocyclic ring, is a powerful approach for accessing compounds like (R)-4-Benzylmorpholine-2-carbonitrile. nih.gov The choice of a ligand with a large bite angle has been shown to be crucial for achieving high levels of stereocontrol. nih.govrsc.org

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgrsc.orgmdpi.com For the synthesis of chiral morpholines, cinchona alkaloid-derived catalysts have been successfully employed in asymmetric halocyclization reactions to construct morpholines with a quaternary stereocenter. rsc.orgrsc.org While not directly producing a 2-carbonitrile, these methodologies highlight the potential of organocatalysis in controlling the stereochemistry of the morpholine ring. Future research could focus on adapting these organocatalytic strategies for the enantioselective synthesis of 2-cyanomorpholines, potentially through enantioselective Strecker-type reactions on a suitable precursor. mdpi.com

Table 1: Comparison of Catalytic Systems for Asymmetric Morpholine Synthesis

| Catalytic System | Catalyst Example | Key Features | Potential Application for this compound |

| Metal-Based Catalysis | Rhodium-SKP complex | High enantioselectivity (up to 99% ee), quantitative yields, applicable to a wide range of substrates. nih.govthieme-connect.com | Asymmetric hydrogenation of a corresponding 4-benzyl-2-cyano-dehydromorpholine precursor. |

| Organocatalysis | Cinchona alkaloid derivatives | Metal-free, mild reaction conditions, excellent yields and enantioselectivities for specific transformations. rsc.orgrsc.org | Development of novel organocatalytic cyclization or cyanation reactions to introduce the chiral nitrile-bearing center. |

Exploration of New Chemical Transformations for Carbonitrile Derivatives

The carbonitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding its synthetic utility. enamine.net As an α-amino nitrile, its reactivity is of particular interest in the synthesis of more complex molecules. mdpi.com

Future research in this area is likely to focus on several key transformations:

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to the corresponding carboxylic acid, (R)-4-Benzylmorpholine-2-carboxylic acid. This transformation provides access to a key building block for the synthesis of peptides and other amide-containing structures.

Reduction to Amines: Reduction of the nitrile can yield the corresponding primary amine, ((R)-4-Benzylmorpholin-2-yl)methanamine. This opens up avenues for the introduction of new substituents through alkylation or acylation of the resulting amine.

Addition of Organometallic Reagents: Grignard reagents or other organometallic species can add to the nitrile to form ketones after hydrolysis. This allows for the introduction of a wide range of carbon-based substituents at the 2-position.

Cyclization Reactions: The bifunctional nature of α-amino nitriles allows them to participate in cyclization reactions to form various heterocyclic systems. enamine.net For instance, reaction with aminothiols could potentially lead to the formation of thiazoline-containing morpholine derivatives. nih.gov

The exploration of these transformations will undoubtedly lead to the development of a diverse library of chiral morpholine derivatives with potential applications in drug discovery.

Computational Chemistry Approaches in Chiral Morpholine Design and Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and aiding in the rational design of catalysts and substrates. researchgate.netrsc.org In the context of this compound, computational approaches can be applied in several key areas:

Understanding Stereoselectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of asymmetric reactions, such as the rhodium-catalyzed hydrogenation of dehydromorpholines. researchgate.net By comparing the energies of the diastereomeric transition states, the origin of the observed enantioselectivity can be elucidated. This understanding is crucial for the rational design of new, more effective chiral ligands.

Catalyst Design: Computational screening of virtual libraries of chiral catalysts can accelerate the discovery of new catalytic systems for the asymmetric synthesis of morpholines. rsc.org By predicting the enantioselectivity of different catalyst-substrate combinations, experimental efforts can be focused on the most promising candidates.

Reaction Mechanism Studies: Computational methods can be employed to investigate the detailed mechanisms of new chemical transformations of the carbonitrile group. This can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

The synergy between computational and experimental chemistry is expected to play a pivotal role in advancing the field of chiral morpholine synthesis and functionalization.

Sustainable and Efficient Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. mdpi.com The development of sustainable and efficient methods for the synthesis of this compound is a key area of future research.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and efficiency. nih.govacs.orgrsc.org The application of flow chemistry to the asymmetric synthesis of chiral morpholines is a promising area of development. nih.gov For example, a packed-bed reactor containing a heterogeneous chiral catalyst could be used for the continuous asymmetric hydrogenation of a dehydromorpholine precursor. This would allow for easy separation of the catalyst from the product and facilitate catalyst recycling.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. nih.gov The use of biocatalysis for the synthesis of chiral molecules is a rapidly growing field. Future research could explore the use of enzymes, such as nitrilases or dehydrogenases, for the enantioselective synthesis of this compound or its precursors. For instance, a biocatalytic asymmetric Strecker reaction could provide a green and efficient route to this valuable compound.

Atom Economy: The development of synthetic routes with high atom economy is a central tenet of green chemistry. Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than methods that rely on stoichiometric reagents. nih.gov Future research will continue to focus on the development of highly efficient catalytic processes that minimize waste and maximize the incorporation of starting materials into the final product. A recent green synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) exemplifies a move towards more environmentally benign methods. chemrxiv.orgnih.govchemrxiv.org

Table 2: Emerging Sustainable Synthesis Strategies

| Strategy | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, scalability, and efficiency; ease of automation. nih.govrsc.org | Continuous asymmetric hydrogenation using a packed-bed reactor with a heterogeneous catalyst. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enantioselective synthesis via a biocatalytic Strecker reaction or enzymatic resolution. |

| High Atom Economy | Minimization of waste, efficient use of resources. nih.gov | Development of catalytic cyclization reactions that directly form the morpholine ring with the desired stereochemistry. |

Q & A

Q. What are the key spectroscopic methods for characterizing (R)-4-Benzylmorpholine-2-carbonitrile, and how can discrepancies in spectral data be resolved?

- Methodological Answer : Use a combination of IR spectroscopy (to confirm nitrile C≡N stretching at ~2200–2250 cm⁻¹) and ¹H/¹³C NMR (to identify benzyl protons at δ 7.2–7.4 ppm and morpholine ring protons at δ 3.5–4.0 ppm). For chiral confirmation, polarimetry or chiral HPLC is critical to distinguish the (R)-enantiomer. Discrepancies between calculated and observed values (e.g., in HRMS) should be cross-validated using high-resolution mass spectrometry (HRMS) with isotopic pattern analysis, as demonstrated in structurally similar dihydropyrimidine-carbonitrile analogs .

Q. What synthetic routes are reported for this compound, and what purity benchmarks are recommended?

- Methodological Answer : A common approach involves cyclization reactions using benzyl halides and morpholine precursors, followed by nitrile introduction via cyanation reagents (e.g., KCN or CuCN). Purity should be ≥98% (HPLC/GC), as lower purity may introduce confounding variables in pharmacological assays. For reproducibility, report melting point ranges (if crystalline) and compare with analogs like 4-Benzylmorpholine-3-carboxylic acid (mp 244–245°C) to assess structural consistency .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C) for 1–6 months. Monitor degradation via HPLC-UV at 254 nm and track nitrile group integrity using FTIR . For long-term storage, recommend inert atmospheres (argon) and desiccants, as boronic ester analogs (e.g., 4-Benzyloxyphenylboronic acid pinacol ester) show sensitivity to hydrolysis .

Advanced Research Questions

Q. How can chiral resolution of this compound be optimized to minimize racemization during synthesis?

- Methodological Answer : Employ asymmetric catalysis with chiral ligands (e.g., BINAP or Salen complexes) during morpholine ring formation. Monitor enantiomeric excess (ee) using chiral stationary phase HPLC (CSP-HPLC) with a cellulose tris(3,5-dimethylphenylcarbamate) column. Racemization risks increase at elevated temperatures (>80°C), so maintain reaction conditions below this threshold, as seen in fluoropyrrolidine-carbonitrile syntheses .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron density of the nitrile group and morpholine ring. Compare with experimental kinetic isotope effects (KIE) to validate computational predictions. For example, analogs like 5-(Hydroxymethyl)furan-2-carbonitrile show strong agreement between DFT-predicted and observed reactivities in SN2 mechanisms .

Q. How do structural modifications to the benzyl or morpholine groups affect the compound’s pharmacological activity, and how can conflicting in vitro/in vivo data be reconciled?

- Methodological Answer : Design a SAR (Structure-Activity Relationship) study by synthesizing derivatives (e.g., replacing benzyl with substituted aryl groups) and testing them in parallel assays. For conflicting data, apply multivariate regression analysis to isolate variables (e.g., logP, steric hindrance). Resolve contradictions using time-lagged panel designs , as demonstrated in studies on presenteeism and effort exertion, where short-term vs. long-term effects were disentangled .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?

- Methodological Answer : Standardize reaction parameters (e.g., solvent purity, catalyst loading) and implement quality-by-design (QbD) protocols. Use design of experiments (DoE) to identify critical process parameters (CPPs). For validation, cross-reference HRMS and elemental analysis (C, H, N) with literature analogs like dihydropyrimidine-carbonitriles, where deviations >0.3% indicate impurities .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to confirm phase transitions. If experimental mp deviates significantly from analogs (e.g., 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, mp 244–245°C), assess crystallinity via powder XRD . Polymorphism or solvate formation (e.g., hydrate) may explain variances, as seen in boronic acid derivatives .

Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity. Use sensitivity analysis to exclude outliers, and validate findings via bootstrapping (e.g., 1,000 resamples), as outlined in longitudinal studies on presenteeism . For mechanistic insights, integrate path analysis to test mediating variables (e.g., effort exertion).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.